molecular formula C10H18N2 B8753429 2-(Hexahydro-1H-azepin-1-yl)-2-methylpropanenitrile

2-(Hexahydro-1H-azepin-1-yl)-2-methylpropanenitrile

Cat. No. B8753429
M. Wt: 166.26 g/mol
InChI Key: FIVJKVBKCXGHIV-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (6.6 g: 80%) was prepared from homopiperidine hydrochloride (6.7 g; 49 mmol), acetone (3.67 ml; 50 mmol), and potassium cyanide (3.25 g; 50 mmol) in water (25 ml) in a similar manner to that described in D1. 1H NMR (CDCl3) δ 1.43 (6H, s), 1.50-1.65 (8H, m), 2.66 (4H, m).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.CC(C)=O.[C-]#N.[K+].CN(C)[C:18]1([C:23]#[N:24])[CH2:22]CC[CH2:19]1>O>[N:2]1([C:18]([CH3:22])([CH3:19])[C:23]#[N:24])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
Cl.N1CCCCCC1
Name
Quantity
3.67 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
3.25 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1(CCCC1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCCC1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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